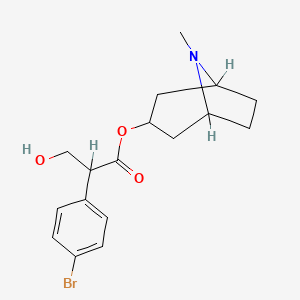
3-Tropanyl 4'-bromotropate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tropanyl 4’-bromotropate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their occurrence in various plant species and their significant pharmacological properties. These compounds are characterized by a bicyclic structure that includes a tropane ring. 3-Tropanyl 4’-bromotropate is a derivative of tropane, where a bromine atom is substituted at the 4’ position of the tropate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tropanyl 4’-bromotropate typically involves the bromination of tropane derivatives. One common method includes the reaction of tropane with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Tropanyl 4’-bromotropate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Tropanyl 4’-bromotropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted tropane derivatives.
Aplicaciones Científicas De Investigación
3-Tropanyl 4’-bromotropate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tropane derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, including as an anticholinergic agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Tropanyl 4’-bromotropate involves its interaction with specific molecular targets, such as acetylcholine receptors. By binding to these receptors, the compound can inhibit the action of acetylcholine, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a similar tropane structure but different pharmacological effects.
Uniqueness
3-Tropanyl 4’-bromotropate is unique due to the presence of the bromine atom at the 4’ position, which can influence its reactivity and interaction with biological targets. This structural modification can lead to distinct pharmacological properties compared to other tropane alkaloids.
Propiedades
Número CAS |
63978-22-3 |
|---|---|
Fórmula molecular |
C17H22BrNO3 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C17H22BrNO3/c1-19-13-6-7-14(19)9-15(8-13)22-17(21)16(10-20)11-2-4-12(18)5-3-11/h2-5,13-16,20H,6-10H2,1H3 |
Clave InChI |
HMXQSWAWRXDIOX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)
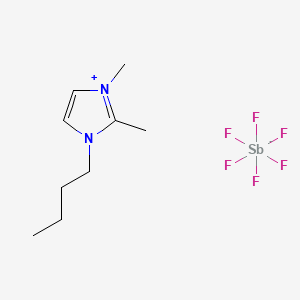
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
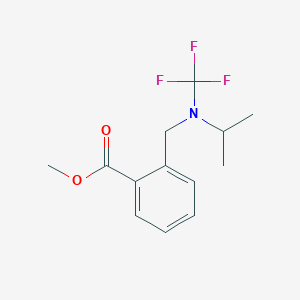

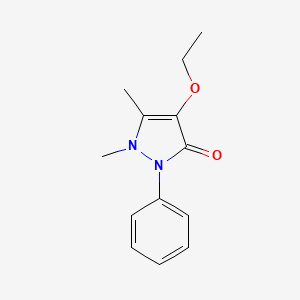
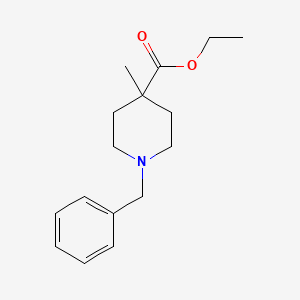

![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
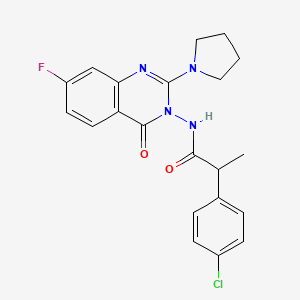
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)


